3'-Hydroxymethyl Ara U

Antiviral nucleoside synthesis Varicella zoster virus Branched-chain nucleoside

3'-Hydroxymethyl Ara U (CAS 130351-54-1), systematically named 1-[3-deoxy-3-C-(hydroxymethyl)-β-D-arabino-pentofuranosyl]uracil, is a synthetic 3'-branched-chain sugar nucleoside analog belonging to the arabino-configured uracil nucleoside class. Its structure features a hydroxymethyl substituent at the 3'-position of the arabinofuranosyl sugar, replacing the natural 3'-hydroxyl group, with the uracil base attached via a β-glycosidic linkage.

Molecular Formula C10H14N2O6
Molecular Weight 258.23 g/mol
CAS No. 130351-54-1
Cat. No. B12791732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Hydroxymethyl Ara U
CAS130351-54-1
Molecular FormulaC10H14N2O6
Molecular Weight258.23 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)CO)O
InChIInChI=1S/C10H14N2O6/c13-3-5-6(4-14)18-9(8(5)16)12-2-1-7(15)11-10(12)17/h1-2,5-6,8-9,13-14,16H,3-4H2,(H,11,15,17)/t5-,6-,8+,9-/m1/s1
InChIKeyCCLQDVIPKKSCHR-MTSNSDSCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Hydroxymethyl Ara U (CAS 130351-54-1): A 3'-Branched-Chain Arabino-Uracil Nucleoside for Antiviral Precursor Development


3'-Hydroxymethyl Ara U (CAS 130351-54-1), systematically named 1-[3-deoxy-3-C-(hydroxymethyl)-β-D-arabino-pentofuranosyl]uracil, is a synthetic 3'-branched-chain sugar nucleoside analog belonging to the arabino-configured uracil nucleoside class [1]. Its structure features a hydroxymethyl substituent at the 3'-position of the arabinofuranosyl sugar, replacing the natural 3'-hydroxyl group, with the uracil base attached via a β-glycosidic linkage [1]. This compound was first synthesized and characterized as part of a systematic medicinal chemistry program investigating the effect of 3'-C-hydroxymethyl substitution on antiviral activity across multiple pyrimidine nucleoside scaffolds [1].

Why Generic Substitution Fails for 3'-Hydroxymethyl Ara U: Stereochemical and Substituent-Dependent Activity


In-class uracil nucleoside analogs cannot be simply interchanged because antiviral activity in the 3'-branched-chain series is exquisitely sensitive to both sugar stereochemistry and the nature of the 3'-substituent. The Bamford et al. study demonstrated that among an entire panel of 3'-deoxy-3'-C-hydroxymethyl nucleosides with varying sugar configurations (arabino, lyxo, erythro) and base modifications, only the 5-(2-bromovinyl)-substituted arabino derivative (compound 10) exhibited selective anti-VZV activity, while all other congeners — including the unsubstituted uracil parent compound 7 — were inactive across all viruses tested [1]. Furthermore, companion studies on 3'-C-difluoromethyl and 3'-C-fluoromethyl analogs revealed that substituting the hydroxymethyl group with fluorinated moieties yields entirely different activity profiles, confirming that the 3'-hydroxymethyl group is not a generic, functionally interchangeable modification [2]. This strict structure-activity relationship means that procurement of the precise stereoisomer with the correct 3'-substituent is essential for reproducible synthetic and biological outcomes.

3'-Hydroxymethyl Ara U: Quantitative Differentiation Evidence vs. Closest Analogs


Direct Synthetic Precursor to the Only Active Anti-VZV Congener in the 3'-C-Hydroxymethyl Series

3'-Hydroxymethyl Ara U (compound 7) serves as the obligatory direct synthetic precursor to (E)-5-(2-bromovinyl)-1-[3-deoxy-3-C-(hydroxymethyl)-β-D-arabino-pentofuranosyl]uracil (compound 10), which was the sole compound in the entire 3'-deoxy-3'-C-hydroxymethyl nucleoside series to demonstrate selective anti-VZV activity [1]. The synthetic pathway proceeds via iodination of compound 7 at the uracil C5 position to yield 5-iodo analog 9 (85% yield), followed by palladium-catalyzed coupling to install the (E)-5-(2-bromovinyl) group, furnishing compound 10 [1]. Without compound 7 as the starting arabino-configured scaffold, access to the active BVaraU analog 10 is not feasible via this synthetic route.

Antiviral nucleoside synthesis Varicella zoster virus Branched-chain nucleoside

Absence of Intrinsic Antiviral Activity Distinguishes 3'-Hydroxymethyl Ara U from BVaraU (Sorivudine)

In head-to-head antiviral screening within the same study, 3'-Hydroxymethyl Ara U (compound 7) showed no detectable activity against any of the six viruses tested (HIV-1, HSV-1, HSV-2, VZV, HCMV, influenza A) at concentrations up to 100 μM, whereas its 5-bromovinyl derivative (compound 10) and the clinical compound BVaraU (sorivudine) both demonstrated potent and selective anti-VZV activity [1]. This directly establishes that the 3'-hydroxymethyl-arabino-uracil core is not intrinsically antiviral; rather, it functions as a permissive scaffold that requires 5-position functionalization to unlock biological activity.

Antiviral selectivity VZV Nucleoside analog profiling

Stereochemical Differentiation: β-D-Arabino Configuration vs. β-D-Lyxo and β-D-Erythro Diastereomers

The Bamford study synthesized and directly compared four distinct sugar-configurational isomers bearing the same uracil base and 3'-C-hydroxymethyl modification: β-D-arabino (compound 7), β-D-lyxo (compound 31), and 2,3-dideoxy-β-D-erythro (compound 6) [1]. Despite sharing identical molecular formulae (C10H14N2O6) and substituent patterns, none of these diastereomers displayed antiviral activity, yet their synthetic accessibility and downstream derivatization outcomes differed markedly. The arabino isomer 7 was uniquely amenable to high-yielding C5-iodination (85%) and subsequent bromovinylation, while the lyxo and erythro isomers exhibited distinct reactivity profiles [1]. This demonstrates that the β-D-arabino configuration is the synthetically productive stereoisomer for accessing 5-substituted analogs.

Nucleoside stereochemistry Arabino configuration Diastereomer comparison

3'-C-Hydroxymethyl vs. 3'-C-Methyl Substituent Effect on Biological Activity

Cross-study comparison between the 3'-C-hydroxymethyl and 3'-C-methyl series reveals substituent-dependent biological outcomes. While 3'-deoxy-3'-C-hydroxymethyl uracil analogs (Bamford series) showed no intrinsic antiviral activity, the thymine counterpart 3'-deoxy-3'-C-(hydroxymethyl)thymidine demonstrated significant anticancer activity with ED50 values of 50, 5, 10, and 1 μM against L1210, P388, S-180, and CCRF-CEM cell lines, respectively [2]. In contrast, 3'-deoxy-3'-C-methyl nucleoside analogs bearing various heterocyclic bases were uniformly inactive in antiviral cell culture experiments [3]. This indicates that the hydroxymethyl group at the 3'-position provides a distinct pharmacological profile compared to the methyl substituent, with the specific base (uracil vs. thymine) further modulating activity.

Branched-chain nucleoside SAR 3'-substituent comparison Anticancer nucleosides

Versatile Building Block for 5-Substituted 3'-C-Hydroxymethyl Nucleoside Libraries

3'-Hydroxymethyl Ara U functions as a key building block for generating structurally diverse 5-substituted 3'-C-hydroxymethyl uracil nucleosides. The Bamford study demonstrated two distinct derivatization pathways from compound 7: (a) direct C5-iodination to yield the 5-iodo analog (compound 9, 85% yield), and (b) subsequent palladium-catalyzed coupling to install (E)-5-(2-bromovinyl) (compound 10) and (E)-5-(2-carboxyvinyl) groups [1]. This derivatization capability is further evidenced by the commercial availability of (E)-5-(2-carboxyvinyl)-1-(3-deoxy-3-C-(hydroxymethyl)-β-D-arabino-pentofuranosyl)uracil (CAS 130351-62-1) as a distinct catalog compound . The presence of both a primary 5'-hydroxyl and a primary 3'-C-hydroxymethyl group provides two orthogonal handles for further functionalization, including phosphoramidite synthesis for oligonucleotide incorporation.

Nucleoside derivatization 5-substituted uracil Chemical biology tool

Validated Application Scenarios for 3'-Hydroxymethyl Ara U Based on Quantitative Evidence


Synthesis of 5-Substituted 3'-C-Hydroxymethyl BVaraU Analogs for Anti-VZV Drug Discovery

3'-Hydroxymethyl Ara U is the established starting material for synthesizing (E)-5-(2-bromovinyl)-1-[3-deoxy-3-C-(hydroxymethyl)-β-D-arabino-pentofuranosyl]uracil (compound 10), the only congener in the 3'-C-hydroxymethyl series with demonstrated selective anti-VZV activity at sub-cytotoxic concentrations [1]. The synthetic route from compound 7 proceeds via C5-iodination (85% yield) followed by Heck coupling, providing a validated pathway for medicinal chemistry teams exploring 5-substituted BVaraU analogs with potentially improved selectivity or pharmacokinetic profiles compared to sorivudine.

Structure-Activity Relationship Studies on 3'-Branched-Chain Nucleoside Antiviral Agents

Because 3'-Hydroxymethyl Ara U itself is devoid of antiviral activity across six major viral targets (HIV-1, HSV-1, HSV-2, VZV, HCMV, influenza A) at concentrations up to 100 μM [1], it serves as an ideal negative control scaffold in SAR studies. Researchers can systematically investigate which 5-position modifications (halogen, vinyl, carboxyvinyl, etc.) are necessary and sufficient to confer antiviral activity onto the otherwise inert 3'-C-hydroxymethyl-arabino-uracil core, enabling rational design of next-generation nucleoside antivirals.

Stereochemical Reference Standard for β-D-Arabino Nucleoside Analytical Method Development

The Bamford study synthesized and characterized four distinct 3'-C-hydroxymethyl uracil diastereomers (arabino, lyxo, erythro, and lyxo-hemiacetal forms) with identical molecular formulae [1]. 3'-Hydroxymethyl Ara U, as the β-D-arabino isomer, can serve as a well-characterized reference standard for developing chiral HPLC or NMR methods to distinguish arabino-configured nucleosides from their lyxo and erythro diastereomers, which is critical for quality control in nucleoside analog synthesis and procurement.

Precursor for Oligonucleotide Backbone Modification Research

The presence of a primary 3'-C-hydroxymethyl group on 3'-Hydroxymethyl Ara U provides a unique functional handle for phosphoramidite synthesis, analogous to the use of 3'-C-(hydroxymethyl)thymidine in constructing oligonucleotides with compressed 3'-C-hydroxymethyl-linked phosphodiester backbones [2]. This compound enables exploration of sugar-modified oligonucleotides with altered nuclease resistance and hybridization properties, expanding the toolbox for antisense and siRNA therapeutic development.

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